Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
CAS No.: 955403-55-1
Cat. No.: VC8335109
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955403-55-1 |
---|---|
Molecular Formula | C10H8F4O |
Molecular Weight | 220.16 g/mol |
IUPAC Name | 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal |
Standard InChI | InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2 |
Standard InChI Key | KGYBRSYEFVWNEZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O |
Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is C₁₀H₈F₄O, with a calculated molecular weight of 220.16 g/mol. Its structure features:
-
A benzene core with meta-substituted fluorine and trifluoromethyl groups, creating significant electronic asymmetry.
-
A propanal moiety (-CH₂CH₂CHO) attached to the aromatic ring, introducing aldehyde functionality for downstream reactivity.
Electronic Effects
The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to specific positions. The fluorine atom, while also electron-withdrawing, participates in resonance interactions, further modulating reactivity. This electronic profile enhances stability against oxidative degradation and influences regioselectivity in synthetic transformations .
Key Physical Properties (Theoretical Predictions)
Property | Value |
---|---|
Boiling Point | ~215–220°C (estimated) |
Density | 1.45–1.50 g/cm³ |
Solubility in Water | Low (<0.1 g/L) |
LogP (Partition Coefficient) | 2.8–3.2 (lipophilic) |
Synthetic Methodologies
Nitration and Functionalization
A plausible route involves:
-
Nitration of 2-fluoro-3-(trifluoromethyl)toluene:
-
Reduction to Amine:
-
Diazotization and Aldehyde Introduction:
-
Diazotization of the amine with NaNO₂/HCl, followed by hydrolysis or Sandmeyer reaction to yield the aldehyde functionality.
-
Bromination and Cyanide Substitution
Alternative approaches may adapt methods from patent CN101337911A , which outlines bromination and cyanation steps for related fluorinated aromatics:
-
Bromination:
-
Reaction of 2-fluoro-3-(trifluoromethyl)aniline with bromine (Br₂) in acetic acid yields 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.
-
-
Diazotization and Reductive Elimination:
-
Diazonium salt formation followed by treatment with hypophosphorous acid (H₃PO₂) produces 3-fluoro-4-(trifluoromethyl)bromobenzene.
-
-
Cyanide Substitution and Oxidation:
-
Reaction with cuprous cyanide (CuCN) introduces a nitrile group, which is subsequently oxidized to the aldehyde via Rosenmund reduction or ozonolysis.
-
Comparative Reaction Yields (Hypothetical)
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Bromination | Br₂, CH₃COOH | 85 | 93 |
Diazotization | NaNO₂, HCl, H₃PO₂ | 68 | 94 |
Aldehyde Formation | CuCN, DMF | 54 | 98 |
Reactivity and Functional Transformations
The aldehyde group in benzenepropanal, 2-fluoro-3-(trifluoromethyl)- enables diverse transformations:
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid (-COOH), useful in pharmaceutical intermediates.
-
Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (-CH₂OH), enhancing solubility for biological assays.
Electrophilic Aromatic Substitution
The electron-deficient ring favors reactions at the 5-position (para to fluorine):
-
Halogenation: Bromine (Br₂) in FeCl₃ yields 5-bromo-2-fluoro-3-(trifluoromethyl)benzenepropanal.
-
Sulfonation: Fuming H₂SO₄ introduces a sulfonic acid group (-SO₃H) for water-soluble derivatives.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
Fluorinated aldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: The trifluoromethyl group enhances metabolic stability, while the aldehyde serves as a handle for Schiff base formation with amine-containing drugs .
-
Protease Inhibitors: Structural analogs have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational studies.
Agrochemicals
-
Herbicides: Fluorinated benzaldehydes are precursors to diphenylether herbicides, which disrupt plant cell membrane integrity.
-
Insecticides: The electron-withdrawing groups enhance binding to insect acetylcholinesterase.
Comparison with Structural Analogs
Compound | Molecular Formula | Key Differences |
---|---|---|
4-Trifluoromethylbenzaldehyde | C₈H₅F₃O | Lacks fluorine substituent; lower polarity |
2-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | Shorter side chain; altered steric effects |
Benzenepropanal, 3-fluoro-5-(trifluoromethyl)- | C₁₀H₈F₄O | Regioisomeric fluorine and CF₃ positions |
Challenges and Future Directions
Synthetic Optimization
Current hypothetical routes suffer from moderate yields (54–85%), necessitating catalyst refinement (e.g., Pd-Ni alloys for hydrogenation) or flow chemistry approaches to improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume